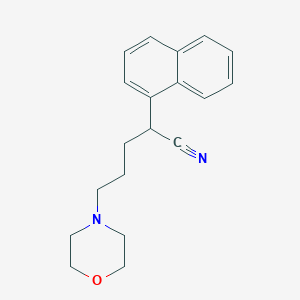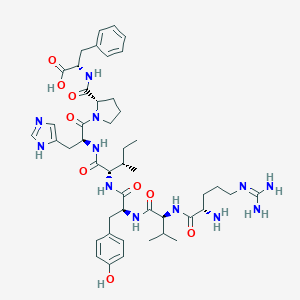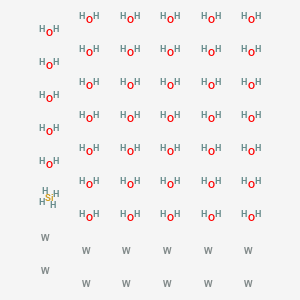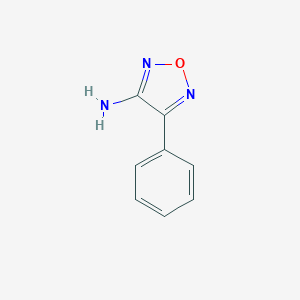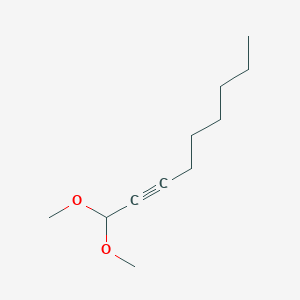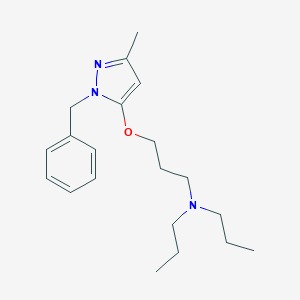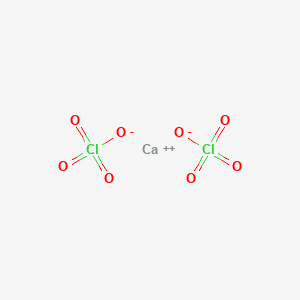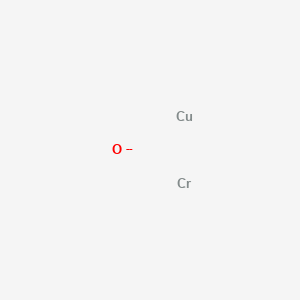
Chromium copper oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chromium copper oxide, also known as copper chromium oxide, is a compound that combines the properties of both chromium and copper oxides. It is known for its unique electrical, optical, and catalytic properties. This compound is often used in various industrial and scientific applications due to its stability and efficiency.
科学的研究の応用
Chromium copper oxide has a wide range of scientific research applications:
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Chromium copper oxide can be synthesized using several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal synthesis. One common method involves the use of a sol-gel precursor solution combined with ultrasonic spray pyrolysis. This method allows for the deposition of thin films of this compound with controlled stoichiometry and doping levels .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves mixing chromium oxide and copper oxide powders, followed by heating the mixture at high temperatures (typically around 800-1000°C) in an inert or reducing atmosphere. This process ensures the formation of a homogeneous compound with desired properties .
化学反応の分析
Types of Reactions: Chromium copper oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products.
作用機序
The mechanism of action of chromium copper oxide involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, enhancing the reaction rate. In biological applications, its antimicrobial properties are attributed to the generation of reactive oxygen species that damage microbial cell membranes .
類似化合物との比較
Chromium copper oxide is unique compared to other similar compounds due to its combination of electrical conductivity, optical transparency, and catalytic efficiency. Similar compounds include:
Copper oxide (CuO): Known for its high electrical conductivity but lacks the optical transparency of this compound.
Chromium oxide (Cr2O3): Exhibits excellent thermal stability and corrosion resistance but does not possess the same level of electrical conductivity as this compound.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications.
特性
CAS番号 |
11104-65-7 |
|---|---|
分子式 |
CrCuO |
分子量 |
131.54 g/mol |
IUPAC名 |
chromium;copper;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
InChIキー |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[Cr].[Cu] |
正規SMILES |
[O].[Cr].[Cu] |
| 11104-65-7 | |
ピクトグラム |
Oxidizer; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


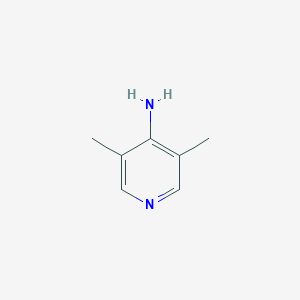
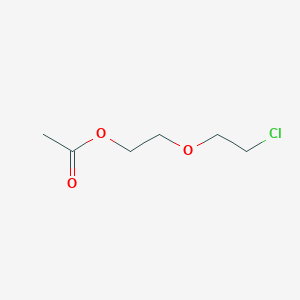
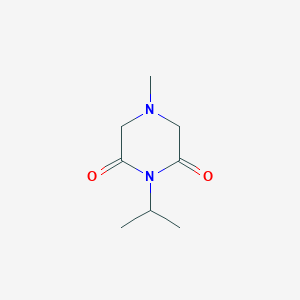
![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)
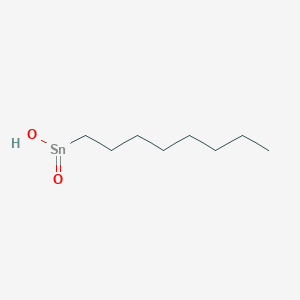
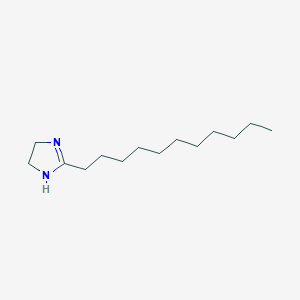
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
